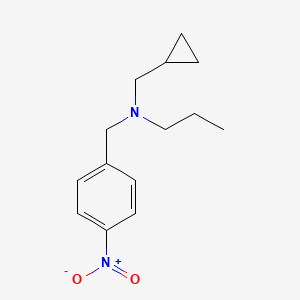

![molecular formula C12H18N4O2 B5524004 6-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B5524004.png)

6-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-pyrazinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazine derivatives, including those similar to the compound , often involves the stereoselective conversion of precursor molecules through a series of chemical reactions. For example, a method involves the cycloaddition of 2H-1,4-oxazin-2-ones and ethene followed by functional group transformation, yielding substituted 2-piperidinecarboxamides and 2-methanamines, which are further processed to obtain the desired pyrazine derivatives (Rogiers et al., 2001).

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is often established using X-ray diffraction analysis. For instance, a study detailed the molecular and crystal structure of a 6-amino-5-cyano-3-(3-cyano-4,6-dimethylpyridin-2-ylthiomethyl)-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole, providing insights into the arrangement of atoms within the compound and their spatial relationships (Rodinovskaya et al., 2003).

Chemical Reactions and Properties

Pyrazine derivatives participate in various chemical reactions, contributing to their diverse chemical properties. For example, the reaction of enaminones with different reagents can lead to the synthesis of novel pyrazolo[1,5-a]pyrimidine and isoxazole derivatives incorporating N-methylphthalimide moieties. These reactions showcase the reactivity of pyrazine derivatives and their potential for generating compounds with varied chemical functionalities (Al-Omran & El-Khair, 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Pyrazines, including derivatives similar to the queried compound, are identified as significant constituents in non-enzymic browning reactions, contributing to odor properties. The study by Milić and Piletić (1984) explored the mechanisms of pyrazine formation, proposing the formation of 1,4-dialkylpyrazine cation radicals as a crucial step in the non-enzymic browning reaction (Milić & Piletić, 1984).

- Research on pyrazole-3-carboxamide derivatives by Sarıpınar, Karatas, and Ilhan (2007) shows the versatility of pyrazine derivatives in synthesizing compounds with potential pharmaceutical applications, highlighting the diverse reactivity of pyrazine-based compounds (Sarıpınar, Karatas, & Ilhan, 2007).

Metal-Organic Frameworks and Coordination Chemistry

- Cook, Tuna, and Halcrow (2013) described the synthesis of homoleptic iron(II) and cobalt(II) complexes using pyrazine derivatives, exploring their electrochemical properties and spin states. This study demonstrates the application of pyrazine derivatives in developing materials with potential applications in catalysis and electronic devices (Cook, Tuna, & Halcrow, 2013).

Antiviral Research

- A specific study on T-705 (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) by Furuta et al. (2002) highlighted its potent and selective inhibitory activity against influenza viruses, including resistant strains. This research showcases the application of pyrazine derivatives in developing new antiviral drugs with a different mode of action from existing treatments (Furuta et al., 2002).

Molecular and Crystal Structure Analysis

- Ghosh and Bharadwaj (2004) investigated a metal-organic framework structure featuring a discrete hexadecameric water cluster, showcasing the structural complexity that pyrazine derivatives can contribute to in the field of crystallography and materials science (Ghosh & Bharadwaj, 2004).

Eigenschaften

IUPAC Name |

6-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-11(2)6-16(7-12(11,3)18)9-5-14-4-8(15-9)10(13)17/h4-5,18H,6-7H2,1-3H3,(H2,13,17)/t12-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQOHZHDSVDUGQ-LBPRGKRZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1(C)O)C2=NC(=CN=C2)C(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CN(CC1(C)C)C2=NC(=CN=C2)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide](/img/structure/B5523923.png)

![4-methyl-2-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1(2H)-phthalazinone](/img/structure/B5523931.png)

![4-methyl-3-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523937.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5523939.png)

![2-chloro-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5523943.png)

![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5523957.png)

![3-[3-oxo-5-(2-oxopropyl)-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B5523962.png)

![3-(4-methoxyphenyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5523969.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5523971.png)

![(3aR*,9bR*)-2-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5523976.png)

![7-allyl-6-(2-chlorophenyl)-2-(thiomorpholin-4-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5523987.png)